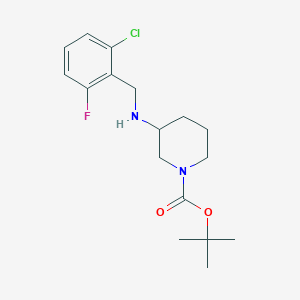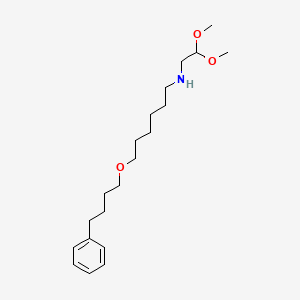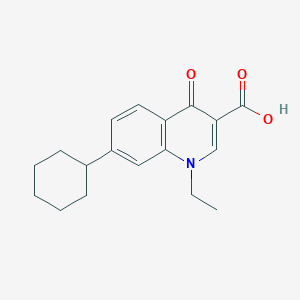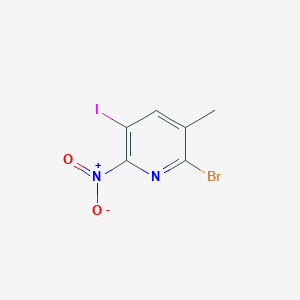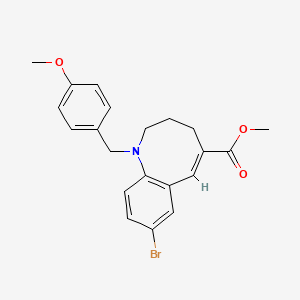
Methyl 8-bromo-1-(4-methoxybenzyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate is a complex organic compound that belongs to the class of benzazocines This compound is characterized by its unique structure, which includes a bromine atom, a methoxyphenyl group, and a benzazocine core
Vorbereitungsmethoden
The synthesis of methyl 8-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate typically involves multiple steps, including the formation of the benzazocine core and the introduction of the bromine and methoxyphenyl groups. One common synthetic route involves the following steps:
Formation of the Benzazocine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Bromine Atom: Bromination can be carried out using bromine or a brominating agent under controlled conditions.
Attachment of the Methoxyphenyl Group: This step involves a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the methoxyphenyl group to the benzazocine core.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
Methyl 8-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 8-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Researchers investigate its interactions with biological systems to understand its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of methyl 8-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Methyl 8-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate can be compared with other benzazocine derivatives and related compounds. Similar compounds include:
Methyl 8-chloro-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate: This compound has a chlorine atom instead of a bromine atom.
Methyl 8-fluoro-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate: This compound has a fluorine atom instead of a bromine atom.
Methyl 8-iodo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate: This compound has an iodine atom instead of a bromine atom.
The uniqueness of methyl 8-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C21H22BrNO3 |
|---|---|
Molekulargewicht |
416.3 g/mol |
IUPAC-Name |
methyl (5E)-8-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate |
InChI |
InChI=1S/C21H22BrNO3/c1-25-19-8-5-15(6-9-19)14-23-11-3-4-16(21(24)26-2)12-17-13-18(22)7-10-20(17)23/h5-10,12-13H,3-4,11,14H2,1-2H3/b16-12+ |
InChI-Schlüssel |
RVZMFFYMYXKINR-FOWTUZBSSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)CN2CCC/C(=C\C3=C2C=CC(=C3)Br)/C(=O)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2CCCC(=CC3=C2C=CC(=C3)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester](/img/structure/B11830880.png)
![(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11830886.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-(dipropylsulfamoyl)benzoate](/img/structure/B11830901.png)
![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-Ethyl-7-hydroxy-17-((R)-4-hydroxybutan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11830903.png)
![1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11830910.png)
![tert-Butyl (3-bromo-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830917.png)
